molecular formula C15H34ClOP B3049169 Tributyl(3-hydroxypropyl)phosphanium chloride CAS No. 196215-15-3

Tributyl(3-hydroxypropyl)phosphanium chloride

Cat. No. B3049169
CAS RN: 196215-15-3
M. Wt: 296.85 g/mol
InChI Key: AGORNMCAOLVEEI-UHFFFAOYSA-M
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Description

Tributyl(3-hydroxypropyl)phosphanium chloride, also known as TBHPPC , is an ionic liquid with a phosphonium cation. It is synthesized by introducing a hydroxypropyl group onto the tributylphosphine backbone, resulting in a compound that exhibits unique properties due to its ionic nature. TBHPPC is notable for its solubility in organic solvents and its potential as a catalyst in various chemical reactions .


Synthesis Analysis

TBHPPC can be prepared through a facile and green route . The synthesis involves introducing a 3-hydroxypropyl group onto the tributylphosphine core. The resulting compound is a phosphonium-based ionic liquid, which can be characterized using techniques such as FT-IR , 1H NMR , and 13C NMR spectroscopies . These methods confirm the structure and functional groups present in TBHPPC .


Molecular Structure Analysis

The molecular structure of TBHPPC consists of a tributylphosphine backbone with an attached 3-hydroxypropyl group. The phosphorus atom is positively charged due to the presence of the phosphonium cation. The chloride anion balances the charge, resulting in a stable ionic liquid. The arrangement of atoms and bonds can be visualized using molecular modeling software .


Chemical Reactions Analysis

TBHPPC serves as an efficient catalyst in various chemical transformations. Notably, it facilitates the synthesis of diverse pyridine systems, including triaryl pyridines , 2-amino-3-cyanopyridines , and indolyl pyridines . The key reaction involved is the cooperative vinylogous anomeric-based oxidation (CVABO) . TBHPPC’s acidic nature and unique structure contribute to its catalytic activity in these multicomponent reactions .


Physical And Chemical Properties Analysis

  • Stability : TBHPPC remains stable under typical laboratory conditions .

Safety And Hazards

  • Disposal : Follow local regulations for disposal of ionic liquids .

properties

IUPAC Name

tributyl(3-hydroxypropyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34OP.ClH/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGORNMCAOLVEEI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596175
Record name Tributyl(3-hydroxypropyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(3-hydroxypropyl)phosphanium chloride

CAS RN

196215-15-3
Record name Tributyl(3-hydroxypropyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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